N-ALloc-N'-Boc-ethylenediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

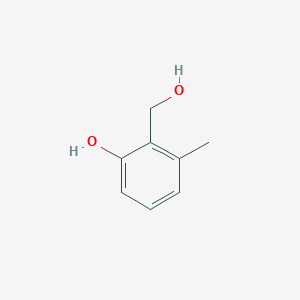

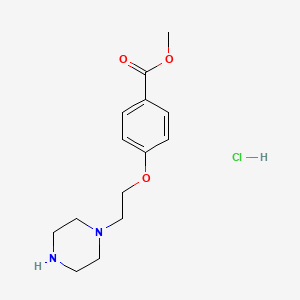

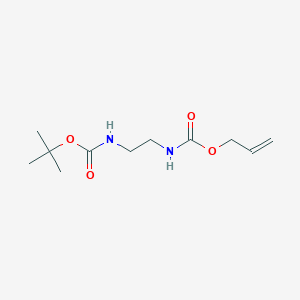

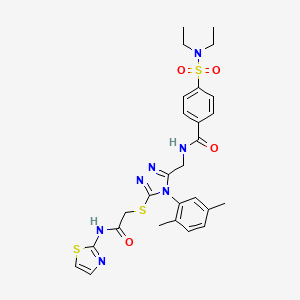

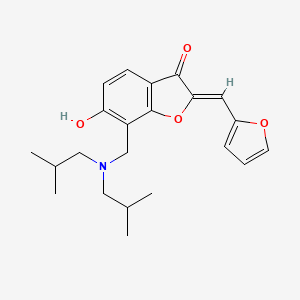

“N-ALloc-N’-Boc-ethylenediamine” is a compound that involves two protection groups, Alloc and Boc, attached to an ethylenediamine molecule. These protection groups are commonly used in organic synthesis to prevent certain functional groups from reacting .

Synthesis Analysis

The synthesis of N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described in a one-pot synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of “N-ALloc-N’-Boc-ethylenediamine” involves the ethylenediamine molecule being protected by Alloc and Boc groups . These protection groups are commonly used in organic synthesis to prevent certain functional groups from reacting .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Alloc-, N-Boc-, and N-Cbz-protected amines involve the use of isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and they react with Grignard reagents to produce the corresponding amides .Scientific Research Applications

One-Pot Amidation

N-ALloc-N’-Boc-ethylenediamine can be used in a one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

N-Boc Protection

N-ALloc-N’-Boc-ethylenediamine can be used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Synthesis of Various Amides

N-ALloc-N’-Boc-ethylenediamine can be used in the synthesis of various amides . This novel, direct, in situ-generated isocyanate-mediated transformation of N-Alloc-, N-Boc-and N-Cbz-protected amines into amides is facile and readily applicable to the synthesis of various amides .

Chemoselective N-Boc Protection

N-ALloc-N’-Boc-ethylenediamine can be used in a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This method uses di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol .

Mechanism of Action

Target of Action

N-ALloc-N’-Boc-ethylenediamine is primarily used in the synthesis of amides . The primary targets of this compound are amines, specifically N-Alloc-, N-Boc-, and N-Cbz-protected amines . These amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .

Mode of Action

The compound interacts with its targets through a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily affected by N-ALloc-N’-Boc-ethylenediamine is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds . The downstream effects of this pathway include the production of various drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Result of Action

The result of N-ALloc-N’-Boc-ethylenediamine’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of N-ALloc-N’-Boc-ethylenediamine can be influenced by environmental factors. For instance, the reactions involving this compound are typically carried out under mild conditions . Additionally, the compound is typically stored in a refrigerated environment , suggesting that temperature could influence its stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

prop-2-enyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-5-8-16-9(14)12-6-7-13-10(15)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEASCGTWRBLKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)